

Synthesis and Purification of Triethoxyantimony: An In-depth Technical Guide

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Compound of Interest

Compound Name: Antimony triethoxide

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This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of triethoxyantimony ($\text{Sb}(\text{OCH}_2\text{CH}_3)_3$), also known as antimony(III) ethoxide. This organometallic compound serves as a valuable precursor and catalyst in various chemical transformations and materials science applications. This document outlines detailed experimental protocols, summarizes key quantitative data, and describes analytical methods for purity assessment, tailored for professionals in research and development.

Synthesis of Triethoxyantimony

Triethoxyantimony can be synthesized through several routes, primarily from antimony(III) chloride (SbCl_3) or antimony(III) oxide (Sb_2O_3). The most common and effective laboratory-scale method involves the reaction of antimony(III) chloride with an alkoxide source, such as sodium ethoxide, or with ethanol in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis from Antimony(III) Chloride and Sodium Ethoxide

This method relies on a salt metathesis reaction, where the chloride ligands on antimony are exchanged for ethoxide groups. The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the reactants and products.

Experimental Protocol:

- **Preparation of Sodium Ethoxide:** In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 23 g (1.0 mol) of sodium metal in 500 mL of absolute ethanol. The reaction is highly exothermic and produces hydrogen gas; therefore, it must be conducted in a well-ventilated fume hood with appropriate safety precautions. The dissolution is complete when all the sodium has reacted.
- **Reaction with Antimony(III) Chloride:** Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath. While stirring vigorously, slowly add a solution of 75.9 g (0.33 mol) of antimony(III) chloride dissolved in 200 mL of anhydrous diethyl ether or toluene from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
- **Reaction Completion and Work-up:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. A white precipitate of sodium chloride will form.
- **Isolation of the Product:** Filter the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to remove the sodium chloride precipitate. Wash the precipitate with two 50 mL portions of anhydrous diethyl ether or toluene to ensure complete recovery of the product.
- **Solvent Removal:** Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude triethoxyantimony is a colorless to pale yellow liquid.

Reactant/Product	Molecular Formula	Molar Mass (g/mol)	Moles	Mass (g)
Antimony(III) Chloride	SbCl ₃	228.13	0.33	75.9
Sodium	Na	22.99	1.0	23.0
Ethanol	C ₂ H ₅ OH	46.07	-	500 mL
Triethoxyantimony	Sb(OCH ₂ CH ₃) ₃	256.94	-	Theoretical Yield: 84.8 g

Table 1: Stoichiometry for the synthesis of triethoxyantimony from antimony(III) chloride and sodium ethoxide.

Synthesis from Antimony(III) Chloride and Ethanol with a Base

An alternative method involves the direct reaction of antimony(III) chloride with ethanol in the presence of a base, such as ammonia or a tertiary amine (e.g., triethylamine), to neutralize the HCl formed during the reaction.^[1]

Experimental Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet/outlet, dissolve 75.9 g (0.33 mol) of antimony(III) chloride in 500 mL of a dry, inert solvent such as toluene or hexane.
- **Addition of Ethanol:** Slowly add 46.1 g (1.0 mol) of absolute ethanol from the dropping funnel while stirring the mixture.
- **Introduction of Base:** Cool the reaction mixture to 0-5 °C. Bubble anhydrous ammonia gas through the solution or slowly add 101 g (1.0 mol) of triethylamine. The base will react with the generated HCl to form ammonium chloride or triethylammonium chloride, which precipitates from the solution.
- **Reaction Completion and Isolation:** After the addition of the base is complete, stir the reaction mixture at room temperature for 2-3 hours. Filter the mixture under an inert atmosphere to remove the salt precipitate.
- **Solvent Removal:** Remove the solvent from the filtrate by distillation or under reduced pressure to obtain crude triethoxyantimony.

Reactant/Product	Molecular Formula	Molar Mass (g/mol)	Moles	Mass (g) / Volume (mL)
Antimony(III) Chloride	SbCl_3	228.13	0.33	75.9 g
Ethanol	$\text{C}_2\text{H}_5\text{OH}$	46.07	1.0	46.1 g (58.4 mL)
Ammonia	NH_3	17.03	~1.0	-
Triethoxyantimony	$\text{Sb}(\text{OCH}_2\text{CH}_3)_3$	256.94	-	Theoretical Yield: 84.8 g

Table 2: Stoichiometry for the synthesis of triethoxyantimony from antimony(III) chloride and ethanol with a base.

Purification of Triethoxyantimony

Crude triethoxyantimony is typically purified by vacuum distillation to remove any remaining solvent, unreacted starting materials, and byproducts. Due to its moisture sensitivity, all purification steps should be conducted under anhydrous conditions.

Experimental Protocol: Vacuum Distillation

- Apparatus Setup:** Assemble a vacuum distillation apparatus using dry glassware. The apparatus should include a round-bottom flask for the crude product, a short-path distillation head, a condenser, and a receiving flask. It is crucial to use a vacuum pump capable of reaching the required pressure.
- Distillation:** Transfer the crude triethoxyantimony to the distillation flask. Apply a vacuum and gently heat the flask using a heating mantle or an oil bath.
- Fraction Collection:** Collect the fraction that distills at the appropriate boiling point and pressure. Triethoxyantimony has a reported boiling point of 95 °C at 11 mmHg and 71-73 °C at 0.5 Torr.^{[2][3]} It is advisable to collect a small forerun and then the main fraction in a separate, pre-weighed receiving flask.

- **Storage:** The purified triethoxyantimony should be stored under an inert atmosphere (e.g., in a sealed ampoule or a Schlenk flask) to prevent decomposition due to moisture.

Property	Value
Boiling Point	95 °C @ 11 mmHg[2]
Boiling Point	71-73 °C @ 0.5 Torr[3]
Density	1.513 g/mL at 25 °C
Refractive Index (n _{20/D})	1.495

Table 3: Physical properties of triethoxyantimony.

Analytical Characterization and Purity Assessment

The identity and purity of the synthesized triethoxyantimony should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of triethoxyantimony.

- ¹H NMR: The proton NMR spectrum is expected to show a quartet corresponding to the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) of the ethoxy groups. The integration of these signals should be in a 2:3 ratio.
- ¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals, one for the methylene carbon and one for the methyl carbon.

Infrared (IR) Spectroscopy

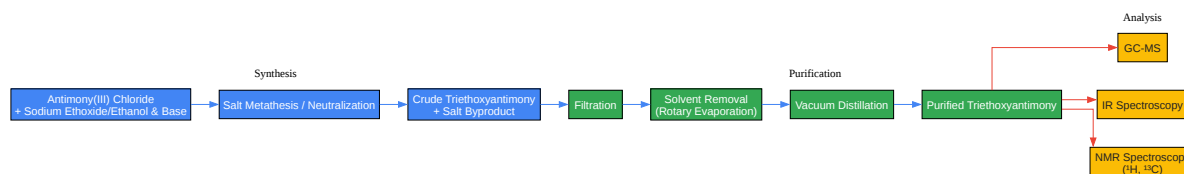
IR spectroscopy can be used to identify the characteristic functional groups present in triethoxyantimony. The spectrum should display strong absorption bands corresponding to C-H and C-O stretching vibrations of the ethoxy groups. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the absence of ethanol and water, confirming the purity of the product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed to assess the purity of the distilled triethoxyantimony and to identify any volatile impurities. The gas chromatogram should show a single major peak corresponding to triethoxyantimony. The mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Visualizing the Workflow

The general workflow for the synthesis and purification of triethoxyantimony can be visualized as follows:



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Synthesis, Purification, and Analysis Workflow

Safety Considerations

- **Antimony Compounds:** Antimony and its compounds are toxic. Handle antimony(III) chloride and triethoxyantimony in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

- Sodium Metal: Sodium reacts violently with water. Handle with care under anhydrous conditions.
- Anhydrous Solvents: Diethyl ether is extremely flammable. Toluene and hexane are flammable. Work in a fume hood away from ignition sources.
- Vacuum Distillation: Ensure that the glassware used for vacuum distillation is free of cracks or defects to prevent implosion. Use a safety shield.

This guide provides a detailed framework for the synthesis and purification of triethoxyantimony. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before carrying out any of the described procedures.

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